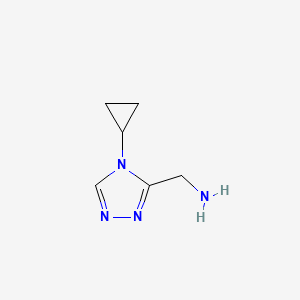

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Description

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with a cyclopropyl group at the 4-position and a methanamine moiety at the 3-position. Its molecular formula is C6H10N4 (calculated based on structural analogs), with a molecular weight of approximately 138.18 g/mol. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, making it valuable in medicinal chemistry for targeting pathogens or protein receptors . It has been explored in antibacterial agents (e.g., ciprofloxacin congeners) and as a building block in drug discovery pipelines for diseases like Chagas .

Properties

IUPAC Name |

(4-cyclopropyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-3-6-9-8-4-10(6)5-1-2-5/h4-5H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZAZLVLKYQZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert it into amine derivatives or other reduced forms.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazole derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique triazole structure allows for various chemical modifications.

Reactivity and Transformations

- The compound can undergo several chemical reactions:

- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form oxo derivatives.

- Reduction : Employing reducing agents such as lithium aluminum hydride to produce reduced derivatives.

- Substitution : Nucleophilic substitution can occur at the triazole ring.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Oxo derivatives |

| Reduction | LiAlH4 | Reduced derivatives |

| Substitution | Various nucleophiles | Substituted triazole derivatives |

Antimicrobial and Antifungal Properties

- Research indicates that (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine exhibits potential antimicrobial and antifungal activities. Studies have shown it to be effective against various pathogens, making it a candidate for new antibiotic development.

Mechanism of Action

- The compound interacts with biological macromolecules such as enzymes and receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.

Medicinal Applications

Therapeutic Potential

- Investigations into the compound's therapeutic applications suggest its utility in treating diseases such as cancer and infectious diseases. Its unique chemical structure may contribute to its efficacy in targeting specific biological pathways.

| Disease Targeted | Application Type | Research Findings |

|---|---|---|

| Cancer | Antitumor agent | In vitro studies show inhibition of tumor cell proliferation. |

| Infectious Diseases | Antibiotic development | Effective against resistant bacterial strains. |

Industrial Applications

Material Development

- The compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for creating specialty chemicals that can enhance material performance in various industrial applications.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated significant inhibition of growth compared to standard antibiotics.

-

Cancer Treatment Research

- Preclinical trials demonstrated that the compound could inhibit the growth of specific cancer cell lines, suggesting its potential as an adjunct therapy in oncology.

-

Material Science Application

- Researchers developed a new polymer composite incorporating this compound, which exhibited enhanced thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Table 1: Key Structural and Functional Differences

Key Observations :

- Cyclopropyl vs. Isopropyl : The cyclopropyl group provides greater metabolic stability compared to the bulkier isopropyl group, which may increase off-target binding due to higher lipophilicity .

- Methyl Substitution : Simpler synthesis and lower molecular weight but reduced steric and electronic effects, limiting target affinity .

- Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs (e.g., ) enhance π-π stacking but reduce solubility, necessitating salt forms (e.g., dihydrochloride) for improved bioavailability .

Physicochemical Properties

- Lipophilicity : Cyclopropyl (LogP ~1.2) balances solubility and membrane permeability better than isopropyl (LogP ~2.1) or phenyl (LogP ~2.8) groups .

- Solubility : Free bases (e.g., target compound) typically exhibit lower aqueous solubility than salts (e.g., dihydrochloride in : ~25 mg/mL vs. ~5 mg/mL) .

Biological Activity

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on recent studies and findings.

Structural Information

The molecular formula of this compound is C6H10N4. Its structure can be represented by the following SMILES notation: C1CC1N2C=NN=C2CN .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazole derivatives, including this compound. The compound has shown potential in several areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, a related study on triazole derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria . Although specific data on this compound's activity is limited, its structural analogs have shown promising results.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 6c | Klebsiella pneumoniae | 32 |

| 6b | Acinetobacter baumannii | 64 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored through cytokine release assays. In one study, compounds related to this compound were tested for their effects on TNF-α and IL-10 production in peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in TNF-α levels by up to 60% at specific concentrations .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines. For example, studies indicated that certain triazole compounds inhibited the proliferation of cancer cells by modulating cytokine release and inducing apoptosis .

Study 1: Synthesis and Evaluation of Triazole Derivatives

In a recent study published in Molecules, researchers synthesized several triazole derivatives and evaluated their antibacterial and anti-inflammatory activities. Among these compounds, those structurally similar to this compound demonstrated notable antibacterial effects against ESKAPE pathogens and significant reductions in inflammatory cytokines .

Study 2: Triazoles as Anticancer Agents

A comprehensive review highlighted the role of mercapto-substituted triazoles in cancer therapy. The review detailed how these compounds could potentially inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Q & A

Q. What are the common synthetic routes for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine in academic settings?

- Methodological Answer : Two primary approaches are widely used:

- Reductive Amination : Reacting a cyclopropyl-substituted triazole aldehyde with methanamine in dichloromethane, using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. Yields (~53%) are moderate, and purification involves aqueous workup and solvent evaporation .

- Alkylation of Ammonia : Treatment of a triazole-chloromethyl intermediate with aqueous ammonia at elevated temperatures (e.g., 80°C overnight). This method avoids borohydride reagents but may require chromatographic purification .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, DCM, RT | ~53% | Aqueous extraction | |

| Alkylation with NH₃ | NH₃ (aq), 80°C, 12 h | Not reported | Column chromatography |

Q. How is this compound characterized structurally?

- Methodological Answer :

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and purity. For derivatives, LC-MS can detect byproducts like urea formations during coupling reactions .

- ¹H NMR : Key signals include cyclopropyl protons (δ ~0.5–1.5 ppm), triazole aromatic protons (δ ~8.5–9.0 ppm), and methanamine CH₂ (δ ~3.5–4.5 ppm). Integration ratios validate substituent stoichiometry .

- X-ray Crystallography : Resolves tautomeric forms and confirms cyclopropyl geometry. SHELX software is commonly used for refinement .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Suitable for hydrochloride salts, using ethanol/water mixtures.

- Preparative HPLC : Critical for isolating derivatives with polar functional groups (e.g., urea-linked analogs). A C18 column with TFA/MeCN gradients achieves >95% purity .

- Silica Gel Chromatography : Separates unreacted starting materials using ethyl acetate/hexane or DCM/MeOH gradients .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The cyclopropyl group’s ring strain enhances electrophilicity, influencing nucleophilic substitution .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes). The triazole’s nitrogen atoms form hydrogen bonds with active-site residues, while the cyclopropyl group modulates hydrophobic interactions .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Multi-Technique Validation : Combine ¹H NMR, LC-MS, and X-ray data. For example, unexpected NMR signals may arise from tautomerism (e.g., 1,2,4-triazole ↔ 1,3,4-triazole), which DFT can simulate .

- Dynamic NMR Experiments : Variable-temperature NMR identifies tautomeric equilibria. Slow exchange regimes resolve split peaks, confirming coexisting forms .

Q. What role does tautomerism play in the reactivity of this compound?

- Methodological Answer :

- Tautomeric Analysis : The 1,2,4-triazole ring exists in equilibrium between 1H- and 4H- forms. IR spectroscopy (N-H stretches) and X-ray diffraction distinguish dominant tautomers .

- Impact on Reactivity : The 4H-tautomer favors electrophilic substitution at the N3 position, while the 1H-form directs reactivity to N1. Solvent polarity stabilizes specific tautomers .

Q. How can derivatives of this compound be rationally designed for biological activity studies?

- Methodological Answer :

- Functionalization Strategies :

- Urea/Thiourea Linkages : React the methanamine group with isocyanates or thiophosgene. These derivatives enhance hydrogen-bonding capacity, as seen in Chagas disease drug candidates .

- Metal Coordination : The triazole’s nitrogen atoms bind transition metals (e.g., Cu²⁺), enabling catalytic or antimicrobial applications. Cyclopropyl substituents tune steric bulk .

Table 2 : Representative Derivatives and Applications

| Derivative | Functional Group | Application Study | Reference |

|---|---|---|---|

| N-(4-Chlorobenzyl) analog | Urea | Antiparasitic screening | |

| Cu(II) complex | Triazole-metal | Antimicrobial assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.